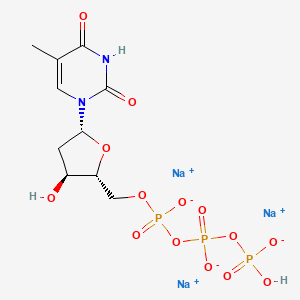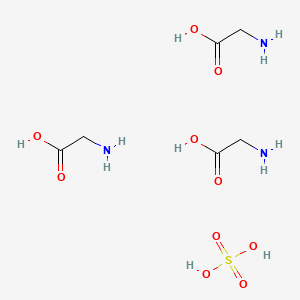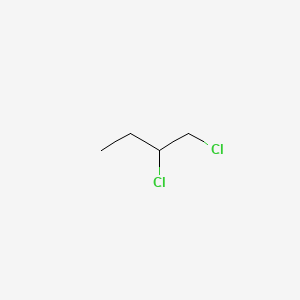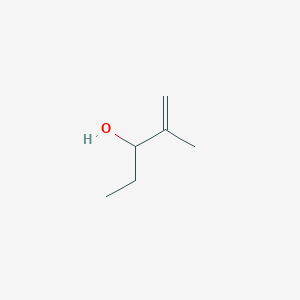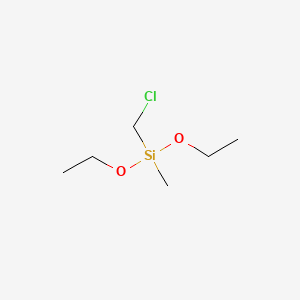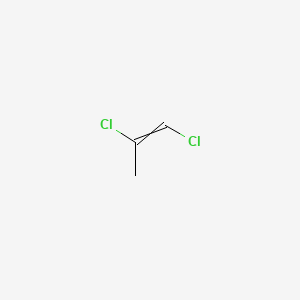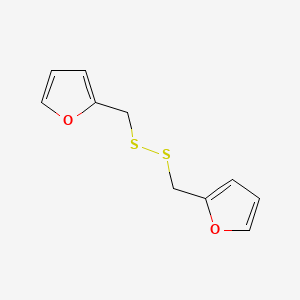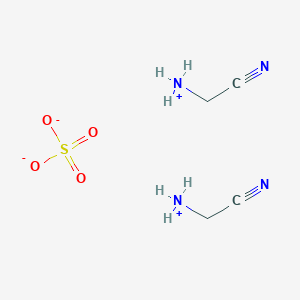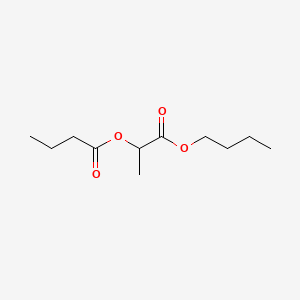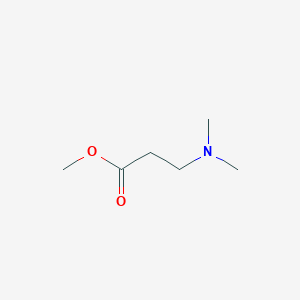
3-(二甲氨基)丙酸甲酯
概述
描述
It is a colorless liquid with a boiling point of approximately 152-154°C and a density of 0.917 g/mL at 25°C . This compound is primarily used in organic synthesis and has various applications in scientific research.
科学研究应用
Methyl 3-(dimethylamino)propanoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用机制
Target of Action
Methyl 3-(dimethylamino)propanoate is primarily used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . The primary target of this compound is the lithium diisopropylamide, which is a strong base used in organic synthesis.
Mode of Action
The interaction between Methyl 3-(dimethylamino)propanoate and its target, lithium diisopropylamide, results in the formation of lithium enolate . This reaction is a key step in many organic synthesis processes, particularly in the formation of carbon-carbon bonds.
Result of Action
The primary result of the action of Methyl 3-(dimethylamino)propanoate is the formation of lithium enolate . This compound is a crucial intermediate in various organic synthesis processes, enabling the formation of carbon-carbon bonds and facilitating the synthesis of a wide range of organic compounds.
生化分析
Biochemical Properties
Methyl 3-(dimethylamino)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of lithium enolate via reaction with lithium diisopropylamide . It functions as a nucleophile, engaging in reactions with various electrophilic compounds to generate novel organic substances . The compound interacts with enzymes and proteins involved in esterification, amidation, and alkylation processes . These interactions are crucial for the formation of diverse organic compounds, highlighting the compound’s versatility in biochemical applications.
Cellular Effects
Methyl 3-(dimethylamino)propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of lithium enolate, which is essential for various organic synthesis reactions . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, leading to changes in cellular metabolism and gene expression . These effects underscore the compound’s potential in biochemical research and its relevance in understanding cellular processes.
Molecular Mechanism
At the molecular level, Methyl 3-(dimethylamino)propanoate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s nucleophilic nature allows it to engage in reactions with electrophilic compounds, facilitating the formation of novel organic substances . Additionally, it plays a role in the synthesis of lithium enolate, which is crucial for various biochemical processes . These molecular interactions highlight the compound’s significance in biochemical research and its potential for developing new organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(dimethylamino)propanoate change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and efficacy in biochemical reactions . Long-term studies have shown that the compound’s effects on cellular function can vary, with potential degradation leading to reduced efficacy over time . These temporal effects are essential considerations for researchers using the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of Methyl 3-(dimethylamino)propanoate vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and enzyme activity is dose-dependent, with higher doses potentially leading to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings are crucial for determining the appropriate dosage for biochemical research and potential therapeutic applications.
Metabolic Pathways
Methyl 3-(dimethylamino)propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound’s role in esterification, amidation, and alkylation processes highlights its involvement in metabolic flux and the regulation of metabolite levels . These interactions are vital for understanding the compound’s metabolic pathways and its potential impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, Methyl 3-(dimethylamino)propanoate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity in biochemical reactions . Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of Methyl 3-(dimethylamino)propanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are crucial for the compound’s activity and function, as they determine its interactions with biomolecules and its role in cellular processes
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(dimethylamino)propanoate can be synthesized through the esterification of β-dimethylaminopropionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of methyl 3-(dimethylamino)propanoate may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: Methyl 3-(dimethylamino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used in the synthesis of lithium enolate from methyl 3-(dimethylamino)propanoate.
Hydrogenation Catalysts: Employed in reduction reactions to convert the ester to alcohol.
Major Products Formed:
Lithium Enolate: Formed via reaction with LDA.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation reactions, respectively.
相似化合物的比较
- Methyl N,N-dimethyl-β-alanine
- Methyl N,N-dimethyl-β-aminopropionate
- N,N-Dimethyl-β-alanine methyl ester
Comparison: Methyl 3-(dimethylamino)propanoate is unique due to its specific ester structure, which imparts distinct reactivity and solubility properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific synthetic applications .
属性
IUPAC Name |
methyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFJOMFYABROHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191855 | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3853-06-3 | |
| Record name | N,N-Dimethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

